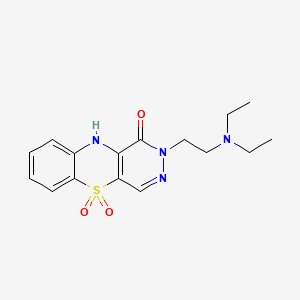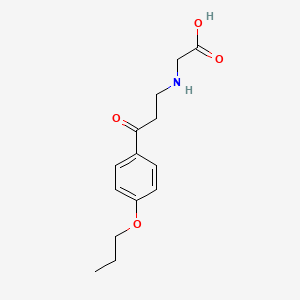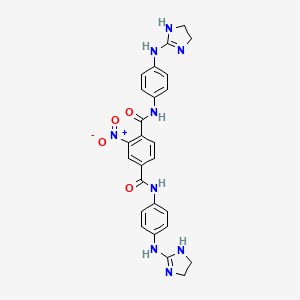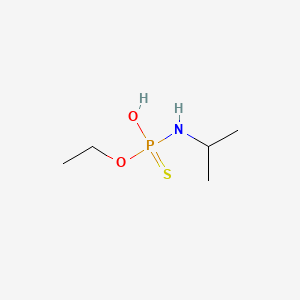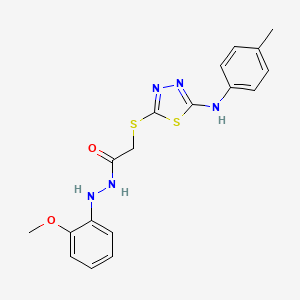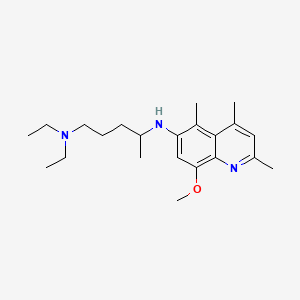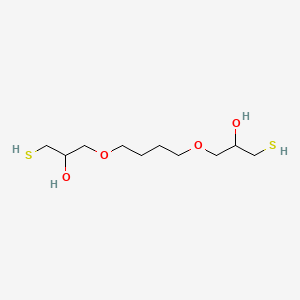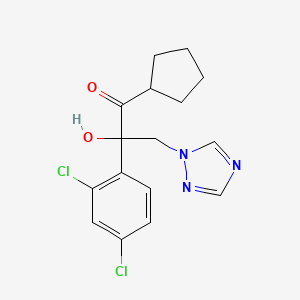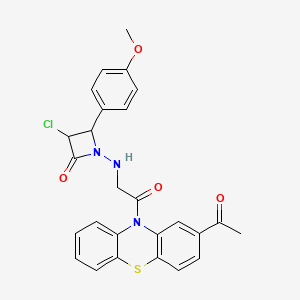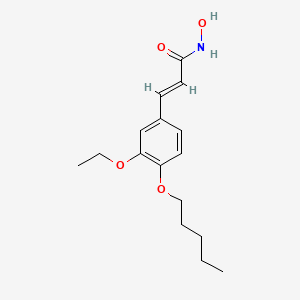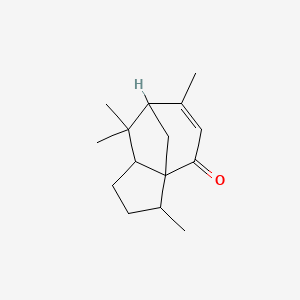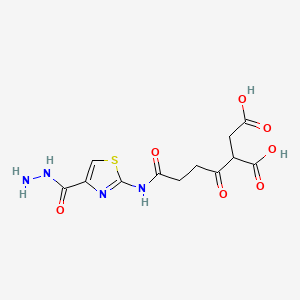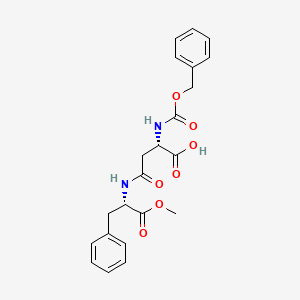
1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylmethoxycarbonyl group and an L-beta-aspartyl moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate typically involves multiple steps, including esterification, amidation, and protection-deprotection strategies. The starting materials often include 1-methyl-3-phenylalanine and L-beta-aspartic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the availability of raw materials, waste management, and adherence to safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-valinate
- 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-leucinate
- 1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-isoleucinate
Uniqueness
1-Methyl 3-phenyl-N-(N-((phenylmethoxy)carbonyl)-L-beta-aspartyl)-L-alaninate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
35739-01-6 |
|---|---|
Molekularformel |
C22H24N2O7 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(2S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H24N2O7/c1-30-21(28)18(12-15-8-4-2-5-9-15)23-19(25)13-17(20(26)27)24-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,29)(H,26,27)/t17-,18-/m0/s1 |
InChI-Schlüssel |
CLVVEIINFJLFNK-ROUUACIJSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


